molecular formula C13H21NO B13322445 (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL

(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL

Cat. No.: B13322445
M. Wt: 207.31 g/mol
InChI Key: MJDGCGWYWYSKMH-GFCCVEGCSA-N
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Description

(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL is a chiral compound with a specific three-dimensional arrangement. This compound features an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and an appropriate chiral amino alcohol.

    Reaction Conditions: The key steps often involve reductive amination or asymmetric hydrogenation. For example, the reductive amination of 4-tert-butylbenzaldehyde with a chiral amino alcohol under hydrogenation conditions using a suitable catalyst can yield the desired product.

    Purification: The product is usually purified by recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides, esters, or other substituted products.

Scientific Research Applications

(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-phenylpropan-1-OL: Lacks the tert-butyl group, making it less sterically hindered.

    (3R)-3-Amino-3-[4-methylphenyl]propan-1-OL: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.

Uniqueness

The presence of the tert-butyl group in (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(3R)-3-amino-3-(4-tert-butylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(14)8-9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m1/s1

InChI Key

MJDGCGWYWYSKMH-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CCO)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

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